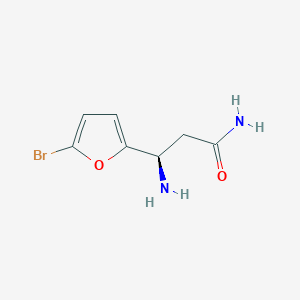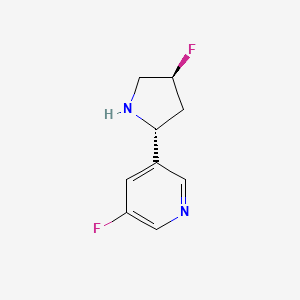![molecular formula C10H18N2 B13318879 (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,7,7-Trimethylbicyclo[221]heptan-2-ylidene)hydrazine is a chemical compound with a unique bicyclic structure It is characterized by the presence of a hydrazine functional group attached to a bicyclo[221]heptane skeleton, which is further substituted with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction parameters, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted bicyclo[2.2.1]heptane derivatives. These products can be further utilized in different chemical applications.
科学的研究の応用
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .
類似化合物との比較
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol with a similar skeleton but different functional groups.
2-Bornanone: Another bicyclic compound with a ketone functional group.
Uniqueness
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar bicyclic compounds, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H18N2 |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazine |
InChI |
InChI=1S/C10H18N2/c1-9(2)7-4-5-10(9,3)8(6-7)12-11/h7H,4-6,11H2,1-3H3/b12-8+ |
InChIキー |
PEGOJPQIBGLFFN-XYOKQWHBSA-N |
異性体SMILES |
CC1(C2CCC1(/C(=N/N)/C2)C)C |
正規SMILES |
CC1(C2CCC1(C(=NN)C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


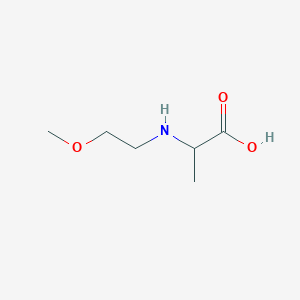
![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)
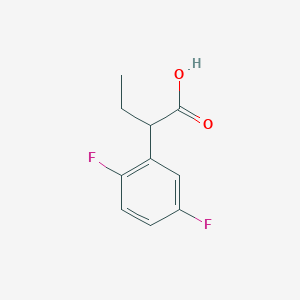
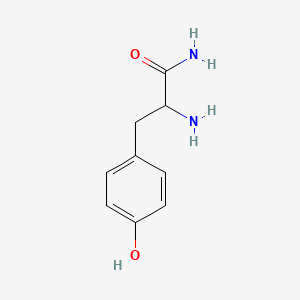



![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
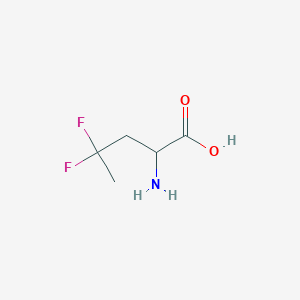
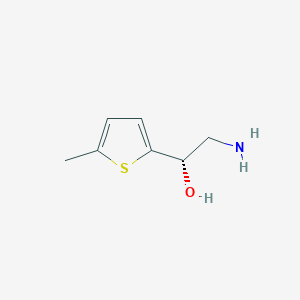
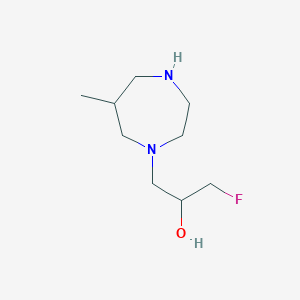
![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)
